Metformin extended-release is classified as an oral antihyperglycemic agent. It falls under the category of biguanides, which are known for their ability to decrease hepatic glucose production and improve insulin sensitivity.
The synthesis of metformin involves the reaction between dimethylamine and cyanoguanidine, leading to the formation of metformin hydrochloride. For the extended-release formulation, metformin is incorporated into a polymer matrix that controls its release profile.
The polymer matrix typically consists of hydrophilic polymers like hydroxypropyl methylcellulose or polyvinyl alcohol, which dissolve gradually in the gastrointestinal tract. This method allows for a controlled release of metformin over several hours, enhancing patient compliance and reducing peak plasma concentrations that can lead to side effects .
Metformin has the following chemical structure:
It consists of two guanidine moieties connected by a methylene bridge. The molecular formula is C_4H_{11}N_5 with a molecular weight of approximately 129.16 g/mol.
The compound exhibits characteristics typical of basic amines and shows solubility in water, which is crucial for its pharmacological activity. The pKa values indicate that metformin exists predominantly in its cationic form at physiological pH .
Metformin primarily acts by inhibiting hepatic glucose production and enhancing peripheral glucose uptake. It does not induce insulin secretion but rather improves insulin sensitivity.
In vitro studies have shown that metformin can also activate AMP-activated protein kinase (AMPK), which plays a significant role in cellular energy homeostasis. This activation leads to decreased lipid synthesis and increased fatty acid oxidation .
The mechanism by which metformin exerts its effects involves multiple pathways:
Clinical studies have demonstrated that metformin significantly lowers fasting plasma glucose levels and glycated hemoglobin (HbA1c) in patients with type 2 diabetes . The average reduction in HbA1c is about 1-2% depending on dosage and patient adherence.
These properties are crucial for formulating effective extended-release tablets that maintain drug integrity throughout their shelf life .
Metformin extended-release is primarily used for:
Additionally, ongoing research is exploring its potential applications in cancer therapy due to its effects on metabolic pathways .
CAS No.: 815-91-8
CAS No.: 600-63-5
CAS No.: 22638-09-1
CAS No.: 121353-47-7
CAS No.: 121955-20-2